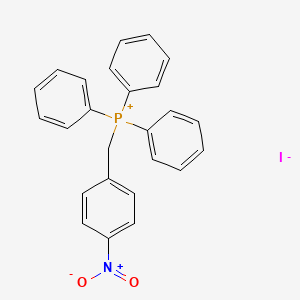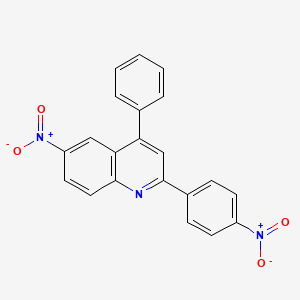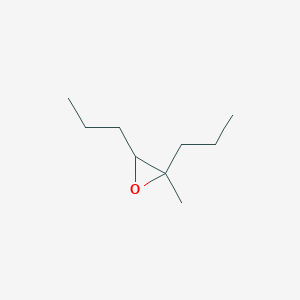
(1-Acetyloxyethylidene)malonic acid diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Acetyloxyethylidene)malonic acid diethyl ester is an organic compound with the molecular formula C11H16O6 and a molar mass of 244.24 g/mol . This compound is commonly used in organic synthesis as a building block for the preparation of various chemicals and pharmaceuticals . It is also known by its systematic name, propanedioic acid, 2-[1-(acetyloxy)ethylidene]-, 1,3-diethyl ester .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Acetyloxyethylidene)malonic acid diethyl ester typically involves the malonic ester synthesis. This process includes the following steps :
Deprotonation: A di-ester of malonic acid is deprotonated with a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide, forming a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield a carboxylic acid.
Decarboxylation: Upon heating, the carboxylic acid undergoes decarboxylation to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(1-Acetyloxyethylidene)malonic acid diethyl ester undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted acetic acids, alcohols, and various derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(1-Acetyloxyethylidene)malonic acid diethyl ester has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Acetyloxyethylidene)malonic acid diethyl ester involves its role as a building block in organic synthesis . The compound’s enolate form acts as a nucleophile, participating in various reactions to form new carbon-carbon bonds. This reactivity is crucial for its use in the synthesis of complex molecules.
Comparación Con Compuestos Similares
(1-Acetyloxyethylidene)malonic acid diethyl ester is similar to other malonic acid derivatives, such as diethyl malonate and acetoacetic ester . its unique structure, with an acetyloxyethylidene group, provides distinct reactivity and applications. Similar compounds include:
Diethyl malonate: Used in the malonic ester synthesis to form substituted acetic acids.
Acetoacetic ester: Utilized in the acetoacetic ester synthesis to produce alkylated ketones.
These compounds share similar synthetic routes but differ in their specific functional groups and resulting reactivity.
Propiedades
Número CAS |
72959-49-0 |
|---|---|
Fórmula molecular |
C11H16O6 |
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
diethyl 2-(1-acetyloxyethylidene)propanedioate |
InChI |
InChI=1S/C11H16O6/c1-5-15-10(13)9(11(14)16-6-2)7(3)17-8(4)12/h5-6H2,1-4H3 |
Clave InChI |
QZWHXHNSODOCEH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C(C)OC(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14463267.png)
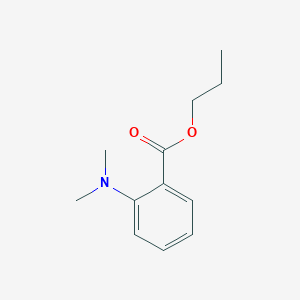
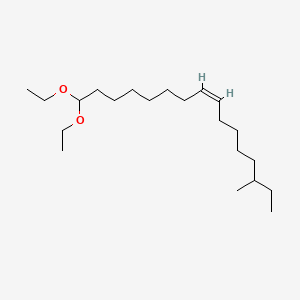
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
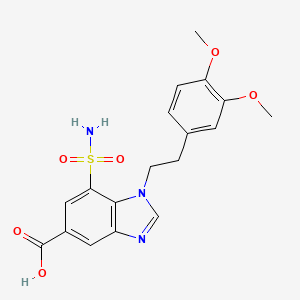
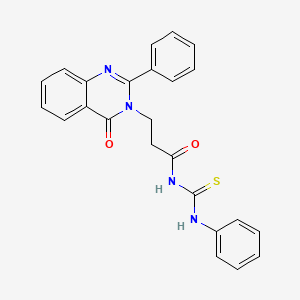
![2-(Benzenesulfonyl)-8-oxabicyclo[5.1.0]octane](/img/structure/B14463310.png)

